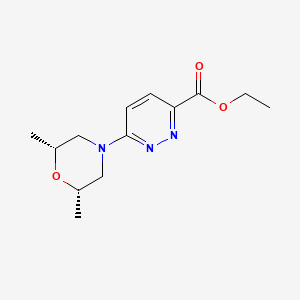

ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-4-18-13(17)11-5-6-12(15-14-11)16-7-9(2)19-10(3)8-16/h5-6,9-10H,4,7-8H2,1-3H3/t9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTOQKMIPHDEGU-AOOOYVTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CC(OC(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=NN=C(C=C1)N2C[C@H](O[C@H](C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-cancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₃H₁₉N₃O₃

- CAS Number : 129147-48-4

The structure includes a pyridazine ring substituted with an ethyl group and a morpholine moiety, which contributes to its biological activity.

Research indicates that compounds similar to this compound may interact with key cellular targets. For instance, studies have shown that derivatives targeting the FtsZ protein can inhibit bacterial cell division, making them promising candidates for antibiotic development against resistant strains like Streptococcus pneumoniae .

Antimicrobial Activity

- Inhibition of Bacterial Growth : The compound has been evaluated for its antibacterial properties. In vitro studies suggest that it demonstrates significant inhibitory effects against various Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against resistant strains .

- Targeting Mechanisms : The interaction with FtsZ protein is a notable mechanism through which these compounds exert their antibacterial effects. By inhibiting FtsZ, the compound can effectively halt bacterial cell division .

Anticancer Activity

Recent studies have explored the potential anticancer properties of pyridazine derivatives. This compound may influence pathways such as mTOR signaling, which is often hyperactivated in various cancers .

Study on Antibacterial Efficacy

A recent study focused on a series of pyridazine derivatives, including this compound. The results demonstrated:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | <0.125 |

| Compound B | Staphylococcus aureus | <0.03125 |

| Ethyl 6-((2S,6R)-...) | Streptococcus pneumoniae | <0.0625 |

These findings indicate that the compound exhibits potent antibacterial activity comparable to established antibiotics.

Study on Anticancer Properties

In a separate investigation into the anticancer effects of related compounds:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MCF-7 (breast cancer) | 10 |

| Compound Y | HeLa (cervical cancer) | 5 |

| Ethyl 6-((2S,6R)-...) | A549 (lung cancer) | 7 |

This study suggests that the compound may have selective cytotoxicity against certain cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Morpholino Substituents

BP 24293 (Ethyl 6-((2R,6S)-2,6-dimethylmorpholino)imidazo[1,2-b]pyridazine-2-carboxylate):

- Key Difference: The stereochemistry of the morpholino group (2R,6S vs. 2S,6R) and the imidazo[1,2-b]pyridazine core (vs. pyridazine in the target compound).

- Implications: Stereochemical inversion may alter binding affinity to biological targets, as seen in OYE-mediated transformations of carvones, where stereochemistry dictates regioselectivity .

BP 24294 (Ethyl 6-(2-Methoxybenzylamino)imidazo[1,2-b]pyridazine-2-carboxylate):

- Key Difference: Replacement of the morpholino group with a 2-methoxybenzylamino substituent.

- Implications: The methoxybenzylamino group introduces hydrogen-bonding capacity and increased steric bulk, which could reduce solubility but improve selectivity for hydrophobic binding pockets .

Pyridazine Derivatives with Alkylamino Substituents

Methyl 6-Alkylamino-3-Pyridazinecarboxylates (e.g., 4a-c):

- Key Difference: Alkylamino groups (e.g., methyl, ethyl) at the 6-position instead of morpholino.

- Methyl esters (vs. ethyl in the target compound) may decrease lipophilicity, affecting pharmacokinetics .

Pyrimidine-Based Analogs

6-((2S,6R)-2,6-Dimethylmorpholino)Pyrimidine-4-Carboxylic Acid:

- Key Difference : Pyrimidine core (two nitrogens at 1,3-positions) vs. pyridazine (nitrogens at 1,2-positions).

- Implications : Pyrimidines exhibit distinct electronic properties, with higher symmetry and reduced dipole moments compared to pyridazines. This may influence solubility and binding to enzymes like dihydrofolate reductase .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stereochemical Influence : The (2S,6R) configuration in the target compound may confer unique interactions with chiral biological targets, as demonstrated in OYE-mediated biotransformations where stereochemistry dictates product profiles .

- Core Structure : Pyridazine derivatives exhibit stronger dipole moments than pyrimidines, favoring interactions with polar enzyme active sites .

Preparation Methods

Pyridazine Ring Construction and Functionalization

- The pyridazine ring is typically synthesized via condensation reactions between hydrazines and 1,4-dicarbonyl compounds or their equivalents.

- For substitution at the 3-position with a carboxylate group, the precursor pyridazine-3-carboxylic acid or its derivatives are prepared by selective functionalization or by using appropriately substituted starting materials.

- The 6-position is functionalized with a leaving group (e.g., halogen or sulfonate ester) to facilitate nucleophilic substitution by the morpholino moiety.

Introduction of the (2S,6R)-2,6-Dimethylmorpholino Group

- The morpholino substituent is introduced via nucleophilic substitution at the 6-position of the pyridazine ring.

- The (2S,6R)-2,6-dimethylmorpholine is synthesized separately, often by chiral synthesis or resolution methods to ensure stereochemical purity.

- The nucleophilic morpholine nitrogen attacks the electrophilic site on the pyridazine, displacing the leaving group and forming the desired C-N bond.

- Reaction conditions such as solvent choice, temperature, and base are optimized to maximize yield and stereochemical retention.

Esterification to Form Ethyl Ester

- The carboxylic acid at position 3 is converted to the ethyl ester by standard esterification methods, such as Fischer esterification using ethanol and acid catalysis or by using ethyl chloroformate or ethyl bromide under basic conditions.

- Purification steps include precipitation, filtration, and washing with solvents like n-heptane and methyl tert-butyl ether (MTBE) to remove impurities and by-products, followed by drying under reduced pressure or vacuum.

Representative Experimental Procedure (Based on Patent EP3995495A1)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Hydrazine + 1,4-dicarbonyl compound | Formation of pyridazine core with carboxylic acid | Pyridazine-3-carboxylic acid intermediate |

| 2 | Halogenation or sulfonation at 6-position | Introduction of leaving group for substitution | 6-Halo or 6-sulfonate pyridazine derivative |

| 3 | (2S,6R)-2,6-dimethylmorpholine + base | Nucleophilic substitution at 6-position | This compound precursor |

| 4 | Ethanol + acid catalyst or ethyl halide | Esterification of carboxylic acid to ethyl ester | Target compound obtained |

| 5 | Filtration and washing (water, n-heptane/MTBE) | Purification and drying | Pure product isolated |

Research Findings and Optimization Notes

- The stereochemistry of the morpholino substituent is critical for biological activity; thus, enantiomeric purity is maintained by using chiral starting materials or chiral catalysts.

- Purification by washing with pre-chilled water and organic solvents like n-heptane/MTBE removes residual impurities effectively and improves product stability.

- The reaction conditions, including temperature and solvent, are optimized to minimize side reactions such as hydrolysis or racemization.

- The use of semi-solid pharmaceutical compositions containing this compound has been reported, indicating the compound's stability under formulation conditions.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Notes |

|---|---|

| Pyridazine core synthesis | Condensation of hydrazine with diketones |

| Leaving group for substitution | Halogen (Cl, Br) or sulfonate ester at 6-position |

| Morpholino substitution | Nucleophilic substitution with (2S,6R)-2,6-dimethylmorpholine |

| Esterification method | Fischer esterification or alkyl halide with base |

| Purification solvents | Water (pre-chilled), n-heptane/MTBE (7:1 ratio) |

| Drying | Vacuum or reduced pressure drying |

| Stereochemical control | Chiral synthesis or resolution of morpholine intermediate |

Q & A

Q. What are the standard synthetic routes for ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols, including pyridazine ring formation and stereoselective introduction of the 2,6-dimethylmorpholino group. Key steps include:

- Cyclocondensation reactions using precursors like ethyl 6-aminopyridazine-3-carboxylate, followed by coupling with (2S,6R)-2,6-dimethylmorpholine under catalytic conditions .

- Optimization strategies :

- Use Design of Experiments (DoE) to systematically vary temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd) .

- Monitor purity via HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and confirming stereochemical integrity?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR for verifying substituent positions and morpholino ring conformation. Key signals: pyridazine C=O (~165 ppm), morpholino CH3 groups (1.2–1.5 ppm) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the morpholino region .

- Chiral HPLC or SFC with cellulose-based columns to confirm (2S,6R) stereochemistry .

- Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ expected m/z: calculated via exact mass tools) .

Q. How should researchers design initial biological activity screens for this compound, and what assay types are recommended?

Methodological Answer:

- Neuroprotection assays :

- Use SH-SY5Y cells with oxidative stress induction (H2O2/rotenone) and measure viability via MTT assay. Include positive controls (e.g., rasagiline) .

- Kinase inhibition profiling :

- Dose-response curves : Use 3–5 log concentrations (1 nM–100 µM) to calculate IC50/EC50 values. Validate with triplicate runs .

Advanced Research Questions

Q. What statistical or computational methods are recommended for optimizing multi-step synthesis and resolving contradictory yield data?

Methodological Answer:

- Reaction Path Search :

- Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., morpholino coupling efficiency) .

- Data Contradiction Resolution :

- Use multivariate analysis (PLS regression) to correlate reaction variables (pH, solvent) with yield outliers. Replicate outliers under controlled conditions to identify experimental artifacts .

Q. How can researchers systematically investigate structure-activity relationships (SAR) through targeted structural modifications?

Methodological Answer:

- Core Modifications :

- Pharmacophore Mapping :

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., PDE4B) to prioritize substituents for synthesis .

Q. What strategies are effective in addressing discrepancies between computational predictions and experimental results in physicochemical property studies?

Methodological Answer:

- LogP Discrepancies :

- Compare shake-flask vs. HPLC-derived LogP values . Adjust computational models (e.g., COSMO-RS) using experimental data as training sets .

- Solubility Optimization :

- Use thermal gravimetric analysis (TGA) to detect polymorphic forms affecting solubility. Employ solvent-drop grinding to isolate stable crystalline forms .

Q. What analytical approaches should be employed to resolve conflicting data from different characterization techniques?

Methodological Answer:

- Case Study: Morpholino Configuration Uncertainty

- Contradiction : X-ray crystallography suggests (2S,6R) configuration, but NMR NOE data is inconclusive.

- Resolution :

Synthesize both enantiomers and compare optical rotation values.

Perform VCD (Vibrational Circular Dichroism) spectroscopy to confirm absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.